Bienvenue dans la boutique en ligne BenchChem!

ISO-Fludelone

xenograft therapeutic cure dosing interval

ISO-Fludelone (KOS-1803; CAS 691868-19-6) is a fully synthetic, third-generation epothilone B analog that binds to β-tubulin and stabilizes microtubules against depolymerization, leading to G2/M arrest and apoptosis. Structurally distinguished by a 9,10-dehydro modification, a 26-trifluoromethyl group, and a 17-iso-oxazole moiety, ISO-Fludelone was developed through diverted total synthesis to restore the in vitro potency attenuated in its parent compound fludelone while enhancing metabolic stability, water solubility, and tumor penetration.

Molecular Formula C27H36F3NO6
Molecular Weight 527.57305
Cat. No. B1150107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISO-Fludelone
SynonymsIsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc
Molecular FormulaC27H36F3NO6
Molecular Weight527.57305
Structural Identifiers
SMILESCC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C
InChIInChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





ISO-Fludelone: A Third-Generation Epothilone B Analog for Preclinical Antitumor Research and Procurement Evaluation


ISO-Fludelone (KOS-1803; CAS 691868-19-6) is a fully synthetic, third-generation epothilone B analog that binds to β-tubulin and stabilizes microtubules against depolymerization, leading to G2/M arrest and apoptosis [1]. Structurally distinguished by a 9,10-dehydro modification, a 26-trifluoromethyl group, and a 17-iso-oxazole moiety, ISO-Fludelone was developed through diverted total synthesis to restore the in vitro potency attenuated in its parent compound fludelone while enhancing metabolic stability, water solubility, and tumor penetration [1]. Its demonstrated ability to achieve therapeutic cures in multiple refractory xenograft models, including via oral administration, distinguishes it within the epothilone class [1].

Why ISO-Fludelone Cannot Be Simply Substituted by Other Epothilone Analogs in Preclinical Research


Epothilone analogs share a microtubule-stabilizing mechanism but diverge widely in potency, metabolic stability, tumor penetration, and dosing convenience. ISO-Fludelone incorporates three key structural modifications not found collectively in earlier epothilones: a 9,10-dehydro bond that enhances potency, a 26-trifluoromethyl group that improves metabolic stability, and a 17-iso-oxazole ring that further increases stability and potency while enabling non-Cremophor formulation [1]. These changes produce a compound that is more potent than its direct parent fludelone, more metabolically stable than dehydelone, and capable of achieving therapeutic cures with fewer, more infrequent doses than any comparator epothilone evaluated [1]. Simple substitution with fludelone, dehydelone, or ixabepilone would not recapitulate ISO-Fludelone's unique combination of infrequent dosing capability, oral bioavailability, and high tumor-to-brain penetration ratio [1].

ISO-Fludelone Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Complete Remission of Extra-Large MX-1 Mammary Carcinoma Xenografts with Infrequent Dosing Across 12-Day Intervals

In nude mice bearing extra-large MX-1 mammary carcinoma xenografts, ISO-Fludelone (45 mg/kg, 6-h i.v. infusion, Q12D × 4) achieved complete remission (CR) in 4 of 4 mice with no relapse through day 158, yielding a log cell kill (LCK) of approximately 10.94 [1]. In contrast, fludelone required a much more frequent dosing schedule of 25 mg/kg Q3D × 5 or Q2D × 9 to achieve cures against standard-sized MX-1 xenografts in a separate study [2]. The ability of ISO-Fludelone to achieve therapeutic cure with only four doses spaced 12 days apart represents a marked dosing convenience advantage over fludelone's more intensive regimen [1][2].

xenograft therapeutic cure dosing interval

Oral Bioavailability Achieving Therapeutic Cure Against MX-1 Xenografts with ISO-Fludelone Outperforms Standard Oral Chemotherapeutics

Upon oral administration, ISO-Fludelone (45 mg/kg, Q8D × 7) achieved complete remission in 4 of 4 MX-1 xenograft-bearing mice with no relapse through day 168, yielding an LCK of approximately 13.3 [1]. By comparison, the established oral chemotherapeutic capecitabine (800 mg/kg, QD × 7) achieved only 77.6% tumor suppression on day 20 with body-weight losses up to 21%, while taxotere (30 mg/kg, Q3D × 4) yielded only 26.6% tumor suppression [1]. This indicates ISO-Fludelone possesses oral bioavailability sufficient to achieve tumor eradication, a property not demonstrated by the comparator agents under the tested conditions [1].

oral bioavailability xenograft chemotherapy

Superior Tumor-to-Brain Drug Concentration Ratio Relative to Fludelone and Other Epothilones

Following a 3-h i.v. infusion at 2.5 mg/kg, ISO-Fludelone achieved a tumor-to-brain drug concentration ratio of 22, compared with a ratio of 14 for fludelone at 1 h post-infusion [1]. At 6 h after a 3-h infusion, the tumor-to-brain ratio ranking was ISO-Fludelone ≫ fludelone ≫ dehydelone > dEpoB [1]. Additionally, tumor drug concentrations for ISO-Fludelone at 21 h post-infusion remained several hundred times higher than its in vitro IC50 value [1]. These data indicate that ISO-Fludelone is selectively concentrated in tumor tissue while being largely excluded from brain tissue [1].

tissue distribution tumor penetration brain tumor

Unique Therapeutic Cure Against Fast-Growing Refractory Neuroblastoma SK-NAS Xenografts Where Comparator Epothilones Fail

Against the fast-growing, refractory subcutaneous SK-NAS neuroblastoma xenograft, only ISO-Fludelone (45 mg/kg, Q12D × 4, 6-h i.v. infusion) achieved complete remission in 4 of 4 mice with no relapse through day 120, yielding an LCK ≥ 14.60 [1]. By contrast, fludelone (20 mg/kg, Q2D × 9) induced CR in only 1 of 3 mice (relapsed day 63; LCK = 5.31), dehydelone (20 mg/kg, Q6D × 4) induced CR in 1 of 3 mice (relapsed day 43; LCK = 1.06), and iso-dehydelone (10 mg/kg, Q12D × 2) induced CR in 1 of 3 mice (relapsed day 43; LCK = 4.25) [1]. Taxol and dEpoB achieved only partial tumor suppression (74.4% and 81.4%, respectively) [1].

neuroblastoma refractory tumor therapeutic cure

Significant Survival Benefit in Intracranial SK-NAS Brain Tumor Model Over Standard Neuro-Oncology Agents

In an intracranial SK-NAS neuroblastoma model, ISO-Fludelone (30 mg/kg, Q10D × 2, 6-h i.v. infusion) significantly extended median survival time (MST) to 26.8 ± 1.3 days compared with untreated controls (16.8 ± 0.4 days) [1]. Standard brain tumor chemotherapeutics BCNU (15 mg/kg, QD × 4), temozolomide (200 mg/kg, Q2D × 3), and taxol (20 mg/kg, Q2D × 7) yielded MSTs of 17.8 ± 0.4, 19.2 ± 1.3, and 18.8 ± 1.2 days, respectively [1]. Thus, ISO-Fludelone extended survival by approximately 60% over control and by 40–51% over the best comparator agent (temozolomide) [1].

brain tumor intracranial xenograft median survival

Evasion of P-Glycoprotein-Mediated Multidrug Resistance Distinguishes ISO-Fludelone from Taxanes and Earlier Epothilones

ISO-Fludelone is not a substrate for the P-glycoprotein (P-gp) multidrug resistance efflux pump, according to the NCI Thesaurus [2]. This is consistent with the broader epothilone class, which retains activity against multidrug-resistant (MDR) tumor cell lines, including CCRF-CEM/VBL (vinblastine-resistant, 720-fold) and CCRF-CEM/taxol (paclitaxel-resistant, 44-fold) [1]. By contrast, taxol is a confirmed P-gp substrate and exhibits a 1,789-fold resistance ratio in CCRF-CEM/VBL cells [3]. ISO-Fludelone demonstrated strong therapeutic effects against drug-resistant lung A549/taxol and mammary MCF-7/Adr xenografts in vivo [1].

multidrug resistance P-glycoprotein MDR

Optimal Preclinical and Industrial Application Scenarios for ISO-Fludelone Based on Verified Differentiation Evidence


Drug-Resistant and Refractory Pediatric Neuroblastoma Preclinical Research

ISO-Fludelone is the only epothilone analog demonstrated to achieve therapeutic cure (LCK ≥ 14.60) against the fast-growing, refractory SK-NAS neuroblastoma xenograft, where fludelone, dehydelone, and iso-dehydelone each achieved only partial efficacy (CR in 1/3 mice, all relapsed) [1]. Its efficacy in the intracranial SK-NAS model (MST extension to 26.8 days vs 16.8 days control) further supports its use in CNS-penetrant pediatric oncology research [1]. Procurement for pediatric solid tumor and brain metastasis models is directly supported by this evidence.

Oral Chemotherapy Drug Development and Non-Invasive Dosing Protocol Design

ISO-Fludelone's demonstrated oral bioavailability achieving complete remission and therapeutic cure (LCK ≈ 13.3) against MX-1 xenografts, far exceeding the efficacy of capecitabine (77.6% suppression) and taxotere (26.6% suppression) under comparable conditions, supports its use as a lead tool compound in oral microtubule-stabilizer development programs [1]. Research organizations investigating oral chemotherapy formulations or metronomic dosing schedules should prioritize ISO-Fludelone over other epothilones lacking oral efficacy data.

Multidrug Resistance (MDR) Mechanism Studies Requiring a Non-P-gp-Substrate Microtubule Stabilizer

ISO-Fludelone's confirmed status as a non-substrate for P-glycoprotein [2], combined with its demonstrated in vivo efficacy against taxol-resistant (A549/taxol) and adriamycin-resistant (MCF-7/Adr) xenografts [1], makes it the appropriate microtubule-targeting agent for studies of P-gp-mediated and non-P-gp-mediated drug resistance mechanisms. Investigators comparing taxane-sensitive versus taxane-resistant models can use ISO-Fludelone to dissect tubulin mutation-based resistance from efflux pump-based resistance.

Studies Requiring High Tumor Selectivity with Minimized CNS Exposure—Neurotoxicity Risk Profiling

ISO-Fludelone achieves a tumor-to-brain ratio of 22 at 3 h post-infusion, compared with 14 for fludelone, and tumor drug concentrations several hundred times above IC50 levels persisting at 21 h [1]. This selective tumor accumulation profile supports its use in studies investigating the relationship between tissue distribution and neurotoxicity, as well as in experimental protocols where minimizing brain exposure to microtubule stabilizers is desired for toxicity avoidance while maintaining antitumor efficacy.

Quote Request

Request a Quote for ISO-Fludelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.